4-(4-Propylphenoxy)piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 4-(4-propylphenoxy)piperidine hydrochloride is systematically named according to IUPAC rules as follows:
- The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom.
- A phenoxy substituent (oxygen-linked phenyl group) is attached to the piperidine ring at the 4-position .
- The phenyl group in the phenoxy moiety carries a 4-propyl substituent (three-carbon alkyl chain at the para position).
- The hydrochloride salt designation indicates a 1:1 molar ratio of the free base to hydrochloric acid.
The structural formula (Figure 1) is derived from its SMILES notation :
CCCC1=CC=C(OC2CCNCC2)C=C1.[H]Cl.
This encodes:
- A piperidine ring (N-containing hexagon) with an ethyloxy bridge (
OCCC2CCNCC2). - A 4-propylphenyl group (
CCCC1=CC=C(...)C=C1) attached via the oxygen atom. - A hydrochloride counterion (
[H]Cl) protonating the piperidine nitrogen.
CAS Registry Number and Molecular Formula Validation
The compound is unambiguously identified by its CAS Registry Number :
Its molecular formula, C₁₄H₂₂ClNO , is validated across multiple authoritative sources:
| Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| PubChem Submissions | C₁₄H₂₂ClNO | 255.78 |
| THSCI | C₁₄H₂₂ClNO | 255.78 |
| Sinfoo Biotech | C₁₄H₂₂ClNO | 255.78 |
| BLD Pharm | C₁₄H₂₂ClNO | 255.78 |
The formula confirms:
- 14 carbon atoms : 6 from the phenyl group, 3 from the propyl chain, 5 from the piperidine ring.
- 1 chlorine atom from the hydrochloride salt.
- 1 nitrogen atom in the piperidine ring.
Properties
IUPAC Name |
4-(4-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-13(7-5-12)16-14-8-10-15-11-9-14;/h4-7,14-15H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHYQPXOVMMYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Propylphenol with Piperidine Derivatives
A common approach involves the reaction of 4-propylphenol with a piperidine-containing alkyl halide or haloalkane under basic conditions to form the ether linkage.
- Starting Materials: 4-Propylphenol and a suitable piperidine alkyl halide (e.g., 2-chloroethylpiperidine).
- Base: Potassium carbonate (K₂CO₃) or similar inorganic bases.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
- Temperature: Elevated temperatures around 60–80 °C to facilitate nucleophilic substitution.
- Reaction Time: Several hours, typically 6–12 hours, depending on scale and conditions.
This method is exemplified in analogous compounds such as 3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride, where 4-bromo-2-propylphenol reacts with 2-chloroethylpiperidine in the presence of K₂CO₃ in DMF to afford the phenoxyethyl piperidine intermediate, followed by hydrochloride salt formation.
Reduction and Hydrogenation Routes
For related piperidine derivatives, a multistep synthetic route starting from substituted pyridines has been reported in patents, involving:
- Formation of N-benzyl or substituted benzyl pyridinium salts from 4-(substituted phenoxy)pyridine and benzyl halides.
- Reduction of the pyridinium salts to tetrahydropyridine intermediates using sodium borohydride at controlled temperatures (0–15 °C).
- Catalytic hydrogenation in the presence of acid and hydrogen source to yield piperidinium salts.
- Treatment with alkali to afford the free piperidine derivative.
Although this method is described for trifluoromethoxy-substituted analogs, the general approach is applicable to 4-(4-propylphenoxy)piperidine synthesis, offering advantages in yield and purity due to controlled reduction steps and purification ease.
Hydrochloride Salt Formation
The final step typically involves neutralization with hydrochloric acid in an alcoholic solvent (e.g., ethanol or isopropanol) to form the hydrochloride salt. Conditions include:
- Cooling the free base solution to 5–10 °C.
- Slow addition of concentrated HCl to control exotherm.
- Stirring for 1–2 hours to ensure complete salt formation.
- Isolation by filtration and washing with cold alcohol.
- Drying under vacuum to obtain the hydrochloride salt with high purity.
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Alkylation | 4-Propylphenol + 2-chloroethylpiperidine + K₂CO₃ in DMF | 60–80 | 6–12 hours | Base facilitates nucleophilic substitution |
| Reduction (if applicable) | Sodium borohydride in THF | 0–15 | 4–6 hours | Temperature control critical to avoid impurities |
| Catalytic hydrogenation | Acid catalyst + H₂ gas + Pd/C catalyst | Room temp to 40 | Several hours | Produces piperidinium salt intermediate |
| Alkali treatment | NaOH or KOH | 25–60 | 1–3 hours | Converts piperidinium salt to free base |
| Hydrochloride salt formation | HCl in ethanol or isopropanol | 5–10 (addition), then 20–25 | 1–2 hours | Cooling controls salt crystallization |
While direct data for 4-(4-propylphenoxy)piperidine hydrochloride is limited, analogous compounds and related synthetic routes provide insight:
- Sodium borohydride reduction yields for tetrahydropyridine intermediates can reach 99% with purity above 96% under controlled conditions.
- Hydrochloride salt formation typically achieves yields above 85% with purity >98% after recrystallization.
- Optimization of base quantity and acid catalyst loading significantly affects yield and purity, with excessive acid causing exotherms and impurities.
The preparation of this compound is achieved through nucleophilic substitution of 4-propylphenol with piperidine alkyl halides under basic conditions, optionally involving reduction and hydrogenation steps if starting from pyridine derivatives. Final salt formation is conducted via controlled acidification with hydrochloric acid. Reaction parameters such as temperature, reagent ratios, and catalyst loading are critical to maximizing yield and purity. The methods are supported by patent literature and analogous compound syntheses, demonstrating robust, scalable, and economically viable routes.
Chemical Reactions Analysis
Types of Reactions
4-(4-Propylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Modulation of Chemokine Receptors
One of the significant applications of 4-(4-Propylphenoxy)piperidine hydrochloride is its role as a modulator of chemokine receptors, particularly CCR5. This receptor is crucial in various diseases, including HIV infection and inflammatory disorders. Studies have shown that compounds similar to 4-(4-Propylphenoxy)piperidine can effectively inhibit CCR5, thereby reducing viral entry into host cells and offering a potential therapeutic avenue for HIV treatment .
Neurotransmitter Receptor Interaction
The compound has been investigated for its interaction with neurotransmitter receptors. Preliminary studies suggest that it may influence the activity of certain receptors involved in mood regulation and cognitive functions. This property indicates potential applications in treating psychiatric disorders such as depression and anxiety.
Case Study 1: CCR5 Modulation
In a study published by researchers focusing on piperidine derivatives, it was found that this compound exhibited significant inhibition of the CCR5 receptor. The research demonstrated that this compound could reduce the binding affinity of HIV to host cells, suggesting its potential use as an antiviral agent .
Case Study 2: Neuropharmacological Effects
A separate investigation into the neuropharmacological effects of piperidine derivatives indicated that compounds like this compound could modulate serotonin and dopamine pathways. This modulation could lead to enhanced mood and cognitive performance, making it a candidate for further development in treating mood disorders.
| Study Reference | Findings |
|---|---|
| Modulation of serotonin and dopamine pathways; potential in mood disorder treatments. |
Mechanism of Action
The mechanism of action of 4-(4-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter receptors in the central nervous system, leading to its potential therapeutic effects in neurological disorders . It also interacts with cellular enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Comparison of Piperidine Hydrochloride Derivatives
Key structural variations among similar compounds include differences in aromatic substituents, functional groups, and molecular complexity. Below is a comparative table:
Physicochemical Properties
- Solubility : 4-(4-Nitrophenyl)piperidine hydrochloride is soluble in water and alcohols, likely due to polar nitro and hydrochloride groups .
- Melting Points: 4-(4'-Nitrophenoxy)piperidine hydrochloride exhibits a high melting point (228–229°C), attributed to strong intermolecular interactions from nitro and phenoxy groups .
- Hydrogen Bonding : Compounds like 4-[(3-methylbutoxy)methyl]piperidine hydrochloride engage in hydrogen bonding, influencing solubility and reactivity .
Regulatory Considerations
- Safety Documentation : Compounds such as 4-(Diphenylmethoxy)piperidine hydrochloride adhere to SDS standards (GB/T 16483-2008), emphasizing proper ventilation and protective equipment during handling .
- Regulatory Compliance : Many analogs are listed in chemical inventories (e.g., IECSC in China), requiring compliance with new substance regulations .
Biological Activity
4-(4-Propylphenoxy)piperidine hydrochloride is a piperidine derivative notable for its unique propylphenoxy substitution. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of neurology, oncology, and infectious diseases.
Chemical Structure and Properties
The chemical formula for this compound is C14H22ClNO, with a molecular weight of 253.79 g/mol. The structure features a piperidine ring substituted with a propylphenoxy group, which contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It has been shown to modulate various signaling pathways, which can lead to therapeutic effects in neurological disorders. Additionally, the compound exhibits antimicrobial and anticancer properties, making it a candidate for further research in these areas .
Antimicrobial Activity
Recent studies have indicated that piperidine derivatives, including this compound, possess significant antimicrobial properties. For instance, it has been evaluated against Mycobacterium tuberculosis, showing promising inhibitory activity with IC50 values ranging from 13 to 22 μM . This suggests potential for developing new treatments for tuberculosis.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways, such as the PI3K-Akt-mTOR pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to reduced tumor growth .
Neurological Effects
The compound's ability to influence neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that it may enhance cognitive function by modulating dopamine and serotonin receptors, which are critical in mood regulation and cognitive processes.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial | IC50 values against M. tuberculosis: 13-22 μM | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neurological | Modulates dopamine and serotonin receptors |
In Vivo Studies
In vivo studies have also shown that this compound can improve glucose tolerance and insulin secretion in mouse models, indicating potential for diabetes treatment. Furthermore, its anti-inflammatory properties were highlighted through its ability to inhibit pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Propylphenoxy)piperidine hydrochloride, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with substituted phenoxy groups. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via nucleophilic substitution under alkaline conditions (e.g., using triethylamine) to deprotonate piperidine and activate the aryl electrophile (e.g., 4-propylphenol derivatives). Reaction solvents (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the piperidine ring conformation and propylphenoxy substitution. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight and purity (>98%). Comparative analysis with computational spectra (e.g., via Gaussian software) resolves ambiguities in peak assignments .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of fine particles. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute acetic acid. Storage in airtight containers at 2–8°C prevents degradation. Emergency procedures for skin/eye contact involve immediate flushing with water for 15 minutes and medical consultation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for reactions at the piperidine nitrogen or phenoxy group. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites. Reaction path sampling (e.g., Nudged Elastic Band method) predicts intermediates and competing pathways. Experimental validation via kinetic studies (e.g., monitoring by HPLC) cross-checks computational predictions .
Q. What strategies are recommended for resolving contradictions in reported biological activities of piperidine hydrochloride derivatives?
- Methodological Answer : Meta-analysis of published data (e.g., IC₅₀ values, receptor binding assays) identifies outliers due to experimental variables (e.g., cell lines, assay protocols). Dose-response curves under standardized conditions (e.g., fixed pH, temperature) reduce variability. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) confirm activity. Collaborative reproducibility studies using shared compound batches address batch-to-batch variability .
Q. How to design experiments to assess the stability of this compound under various pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via UPLC-MS to quantify degradation products (e.g., hydrolyzed piperidine or phenoxy fragments). Kinetic modeling (Arrhenius equation) extrapolates shelf life at standard storage conditions. Solid-state stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. In what ways can the propylphenoxy substituent influence the pharmacological profile of piperidine derivatives compared to other alkyl or aryl groups?
- Methodological Answer : The propylphenoxy group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration compared to methoxy or hydroxy analogs. Structure-Activity Relationship (SAR) studies compare analogs (e.g., 4-methylphenoxy, 4-fluorophenoxy) in receptor binding assays (e.g., σ-1 or 5-HT receptors). Molecular docking (AutoDock Vina) identifies hydrophobic interactions with receptor pockets. Metabolic stability assays (e.g., liver microsomes) evaluate susceptibility to oxidative dealkylation .
Q. What methodologies are recommended for analyzing the metabolic pathways of this compound in in vitro assays?
- Methodological Answer : Incubate with human liver microsomes (HLM) or hepatocytes, and analyze metabolites via LC-QTOF-MS/MS. Phase I metabolites (e.g., hydroxylation at the propyl chain) and Phase II conjugates (e.g., glucuronides) are identified using spectral libraries (mzCloud). Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. Stable isotope labeling (e.g., ¹³C-propyl) tracks metabolic cleavage sites .
Q. How can reaction engineering principles be applied to scale up the synthesis of this compound while maintaining reaction efficiency?
- Methodological Answer : Pilot-scale reactors (e.g., stirred-tank or flow reactors) optimize heat/mass transfer. Process Analytical Technology (PAT) tools (e.g., inline FT-IR) monitor reaction progression. Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, agitation rate). Downstream processing uses continuous crystallization (mixed-suspension mixed-product removal) to enhance yield. Green chemistry metrics (E-factor, atom economy) minimize waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
